Methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate

概要

説明

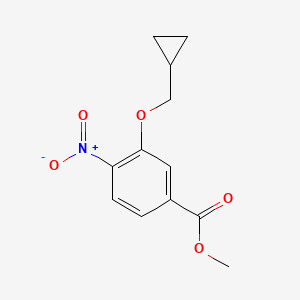

Methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a nitro group at the fourth position and a cyclopropylmethoxy group at the third position on the benzoate ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate typically involves the esterification of 3-(cyclopropylmethoxy)-4-nitrobenzoic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid. This reaction is typically carried out under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

Nucleophilic Aromatic Substitution: The nitro group can be displaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas, palladium on carbon.

Hydrolyzing Agents: Hydrochloric acid, sodium hydroxide.

Nucleophiles: Amines, thiols.

Major Products:

Reduction Product: 3-(cyclopropylmethoxy)-4-aminobenzoate.

Hydrolysis Product: 3-(cyclopropylmethoxy)-4-nitrobenzoic acid.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.

作用機序

The mechanism of action of Methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins, leading to inhibition of enzyme activity. The cyclopropylmethoxy group enhances the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins.

類似化合物との比較

Methyl 4-nitrobenzoate: Lacks the cyclopropylmethoxy group, resulting in different chemical and biological properties.

Methyl 3-methoxy-4-nitrobenzoate: Contains a methoxy group instead of a cyclopropylmethoxy group, leading to variations in reactivity and applications.

Methyl 3-(cyclopropylmethoxy)benzoate:

Uniqueness: Methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate is unique due to the presence of both the cyclopropylmethoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

生物活性

Methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate is a nitrobenzoate-derived compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and angiogenesis inhibition. This article reviews the available literature on the biological activities of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Name: this compound

- CAS Number: 1239278-72-8

- Molecular Formula: C₁₂H₁₃N₁O₅

- Molecular Weight: 251.24 g/mol

Nitrobenzoate compounds, including this compound, have been shown to exert various biological effects through multiple mechanisms:

- Inhibition of Angiogenesis: Research indicates that nitrobenzoate derivatives can disrupt vascular endothelial growth factor (VEGF) signaling pathways, leading to impaired endothelial cell migration and proliferation. This is crucial in preventing tumor-related angiogenesis, which is a significant factor in cancer progression .

- Anticancer Activity: The compound has been linked to inhibiting cancer cell migration and proliferation. For instance, similar nitrobenzoate derivatives have demonstrated the ability to inhibit epithelial growth factor (EGF)-induced chemotaxis in non-small cell lung cancer (NSCLC) cells . This suggests that this compound may also possess antimetastatic properties.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Antiangiogenic Effects in Zebrafish Models: A study investigated the effects of a related nitrobenzoate compound (X8) on vascular development in zebrafish embryos. The results indicated that treatment with X8 led to significant reductions in intersegmental vessel growth and disrupted endothelial cell formation, suggesting a robust antiangiogenic effect .

- Inhibition of Cancer Cell Migration: In another study focusing on 4-methyl-3-nitrobenzoic acid, a structural analog, it was found that this compound significantly inhibited EGF-induced chemotaxis in NSCLC cells. The mechanism involved impairment of cofilin phosphorylation and actin polymerization, critical processes for cancer cell movement .

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

- In Vivo Studies: Further investigation into the in vivo efficacy and safety profiles of this compound is necessary to establish its therapeutic potential.

- Mechanistic Studies: Detailed studies on the molecular mechanisms underlying its antiangiogenic and anticancer properties could provide insights into its utility as a drug candidate.

- Combination Therapies: Exploring the effects of this compound in combination with existing therapies may enhance its effectiveness against various cancers.

特性

IUPAC Name |

methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-17-12(14)9-4-5-10(13(15)16)11(6-9)18-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAGTAYJYBVTIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239278-72-8 | |

| Record name | Methyl 3â??(cyclopropylmethoxy)â??4â??nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。